tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFYCGOZNTOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique spirocyclic structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It is also used in the development of new bioactive molecules .
Medicine: Its unique structure can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Spiro Ring Systems
Spirocyclic compounds differ in ring size, heteroatom composition, and substituent positions, significantly impacting their physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Spirocyclic Compounds
Key Observations:
Ring Size and Heteroatoms: The target compound’s 1-azaspiro[3.5] system (3-membered + 5-membered rings) contrasts with 1-azaspiro[4.4] (e.g., ), which has two 4-membered rings. Larger rings (e.g., 4.4 systems) often exhibit greater conformational flexibility, influencing binding affinity in drug targets .
Substituent Effects: Hydroxyl vs. Methylene: The hydroxyl group in the target compound introduces hydrogen-bonding capability, critical for interactions with biological targets, whereas the methylene group in ’s analog reduces polarity . Amino vs. Hydroxy: The amino derivative () offers nucleophilic reactivity for further functionalization but requires careful handling due to higher toxicity .
Biological Activity
tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory and immunomodulatory effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2167211-34-7
Biological Activity Overview
Research indicates that this compound exhibits several biological activities primarily related to its interaction with chemokine receptors. These activities are significant for therapeutic applications, particularly in treating diseases associated with inflammation and immune response.
The compound has been shown to modulate the activity of chemokine receptors CCR3 and CCR5, which are implicated in various inflammatory processes and diseases such as HIV/AIDS. By influencing these receptors, the compound may help in regulating immune responses and potentially preventing viral infections.
Case Studies
-
Anti-inflammatory Effects :
A study demonstrated that derivatives of azaspiro compounds, including this compound, exhibited significant anti-inflammatory properties in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic application in chronic inflammatory diseases. -
HIV Inhibition :
Another research highlighted the efficacy of the compound in inhibiting HIV replication through its action on CCR5 receptors. This study indicated that compounds similar to this compound could serve as lead compounds for developing new antiretroviral therapies.
Research Findings
Recent findings have focused on the synthesis and optimization of this compound for enhanced biological activity:
Q & A
Q. What are the recommended methods for characterizing the spirocyclic conformation of tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate?
- Methodological Answer : X-ray crystallography is the gold standard for resolving spirocyclic conformations. Use SHELXL for refinement to analyze puckering amplitudes and phase angles . For dynamic conformational analysis, employ NMR spectroscopy (e.g., - NOESY) to detect through-space interactions between the azaspiro ring and substituents. Pair with density functional theory (DFT) calculations to model low-energy conformers.
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
- Methodological Answer : Key intermediates like 4-(N-Boc-amino)cyclohexanone (used in spiro ring formation) should be purified via column chromatography to remove residual amines or ketones that may lead to unwanted cyclization . Monitor reaction progress using LC-MS with electrospray ionization (ESI) to detect intermediates. Adjust stoichiometry of coupling reagents (e.g., DCC, EDC) to suppress dimerization.
Q. What precautions are critical for handling this compound in laboratory settings?
Q. Which analytical techniques are suitable for assessing the compound’s stability under varying pH conditions?
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold. Confirm via -NMR to detect residual solvents (e.g., DMF) or unreacted tert-butyl groups. Cross-check with elemental analysis (C, H, N) to ensure stoichiometric consistency .
Advanced Research Questions
Q. How to resolve contradictory crystallographic data between spirocyclic puckering models and NMR-derived conformers?
- Methodological Answer : Perform variable-temperature crystallography (100–300 K) to capture dynamic ring flexibility. Compare with NMR data acquired in DMSO-d6 vs. CDCl3 to assess solvent-induced conformational shifts. Use graph-set analysis (e.g., Etter’s rules) to identify hydrogen-bonding patterns that stabilize specific puckering modes .
Q. What computational strategies are effective for predicting the compound’s reactivity in poly(ADP-ribose) polymerase (PARP) inhibition assays?
- Methodological Answer : Dock the spirocyclic core into PARP-1’s catalytic domain (PDB: 5DS3) using AutoDock Vina. Prioritize poses with hydrogen bonds between the hydroxyl group and Ser904/Gly863. Validate with molecular dynamics simulations (50 ns, AMBER force field) to assess binding stability. Cross-correlate with IC50 data from BRCA-deficient cell lines .
Q. How to design structure-activity relationship (SAR) studies targeting the azaspiro ring’s substituents?
- Methodological Answer : Synthesize analogs with fluorinated (e.g., 3,3-difluoro) or methylated azaspiro rings to modulate steric and electronic effects . Test inhibitory activity via PARP-1 enzymatic assays (NAD depletion measured at 340 nm). Use QSAR models (e.g., CoMFA) to correlate logP values with cellular permeability in MDAMB-436 cells .
Q. What experimental protocols mitigate hazards during large-scale (>10 g) synthesis?
- Methodological Answer : Implement inert-atmosphere techniques (N2/Ar) to prevent oxidation of the hydroxyl group. Use jacketed reactors for exothermic Boc deprotection steps (T < −10°C). For spill containment, employ vacuum-assisted collection systems with HEPA filters to capture airborne particulates .
Q. How to address gaps in ecotoxicological data for this compound?
- Methodological Answer :
Perform OECD 201/202 algal/daphnia toxicity assays at 0.1–10 mg/L concentrations. Use LC-MS/MS to quantify bioaccumulation in zebrafish embryos. If data indicates environmental risk (EC50 < 1 mg/L), redesign the spirocyclic scaffold with biodegradable esters (e.g., glycolic acid substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
